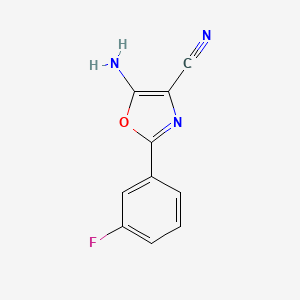

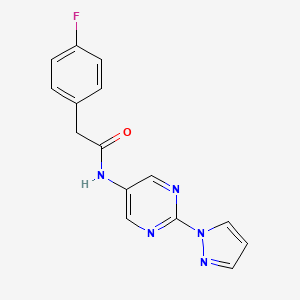

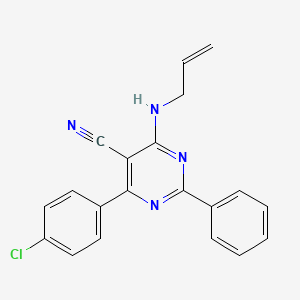

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound . It belongs to the class of organic compounds known as flavones . These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one) .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids and their esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of this compound is based on the flavone nucleus, which is a common structure in many organic compounds . The compound contains a phenyl substituent and two hydroxyl groups attached to boron .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Flavone derivatives, including APF-1, have garnered attention due to their potential as selective anticancer agents. In a study by Mobbili et al., APF-1 demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) cells (A549 and NCI-H1975) at low micromolar concentrations. Importantly, it exhibited a higher selective index (SI) in cancer cells compared to healthy fibroblasts. Flow cytometric analyses revealed that APF-1 induced apoptosis and cell cycle arrest in the G2/M phase by up-regulating p21 expression .

Flavone Synthesis

The flavone scaffold serves as a versatile platform for drug discovery. Researchers have explored various modifications to the flavone nucleus, leading to the development of novel compounds like APF-1. These efforts aim to enhance the efficacy and selectivity of anticancer drugs .

Non-Small Cell Lung Cancer (NSCLC) Treatment

Given its promising anticancer properties, APF-1 could be further investigated as a potential therapeutic option specifically for NSCLC. Understanding its mechanism of action and optimizing its delivery could pave the way for targeted therapies .

Phenoxy Groups in Drug Design

The aminophenoxy moiety in APF-1 plays a crucial role in its activity. Researchers may explore other phenoxy-based compounds for their potential in cancer treatment. Rational design and synthesis of similar derivatives could yield more effective drugs .

Selective Anticancer Agents

APF-1’s cancer-selective toxicity makes it an attractive candidate for further drug development. Researchers can build upon its structure to create new flavone-based compounds with improved properties and reduced side effects .

Chemotherapy Resistance Overcoming

As chemotherapy often faces challenges related to drug resistance and side effects, compounds like APF-1 offer hope for overcoming these limitations. Investigating their impact on drug-resistant cancer cells could provide valuable insights .

Mobbili, G., Romaldi, B., Sabbatini, G., Amici, A., Marcaccio, M., Galeazzi, R., Laudadio, E., Armeni, T., & Minnelli, C. (2023). Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. Molecules, 28(7), 3239. DOI: 10.3390/molecules28073239

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O/c11-7-3-1-2-6(4-7)10-14-8(5-12)9(13)15-10/h1-4H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWGHDAKBZIPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=C(O2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2477986.png)

![methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2477990.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride](/img/structure/B2477991.png)

![2-[(4-fluorobenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2477994.png)

![3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2477995.png)

![N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide](/img/structure/B2478003.png)